[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
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Overview
Description
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines the indole nucleus with chloro and dichlorophenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole-2,3-dione core.
Addition of Dichlorophenyl Group: The dichlorophenyl group is added through a Friedel-Crafts alkylation reaction.
Formation of O-Acetyloxime: The final step involves the formation of the O-acetyloxime group through an oximation reaction using hydroxylamine and acetic anhydride.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.
Hydrolysis: The O-acetyloxime group can be hydrolyzed to form the corresponding oxime.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) include other indole derivatives such as:
Isatin: Known for its antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbaldehyde: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) lies in its specific substitution pattern and the presence of the O-acetyloxime group, which imparts distinct chemical and biological properties .
Biological Activity
The compound [(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H16Cl3N2O3 with a molecular weight of 438.71 g/mol. Its structure features a chloro-substituted indole derivative, which is crucial for its biological activity. The compound's unique arrangement allows it to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
A549 (Lung Cancer) | 12.5 | Cell cycle arrest (G2/M phase) |
HeLa (Cervical Cancer) | 18.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 in a dose-dependent manner. This suggests potential applications in treating inflammatory diseases.
Case Study:
A study involving Swiss albino mice demonstrated that administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in a significant reduction in paw edema compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Antimicrobial Activity
The compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Cellular Signaling: It affects signaling pathways related to apoptosis and inflammation.
- DNA Interaction: Preliminary studies suggest that the compound may bind to DNA, disrupting replication processes in cancer cells.
Properties
Molecular Formula |
C17H11Cl3N2O3 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3/b21-16- |
InChI Key |
FYDNEGZPIGZJST-PGMHBOJBSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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